molecular formula C10H8ClNO4S B14485942 Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate CAS No. 63924-87-8

Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14485942
CAS No.: 63924-87-8
M. Wt: 273.69 g/mol
InChI Key: CUQAQEXHQUMVHB-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structure and reactivity It consists of a prop-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a 3-chlorobenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of prop-2-yn-1-yl carbamate with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets through its reactive sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pathways involved include nucleophilic attack on the sulfonyl group, leading to the formation of stable covalent adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate is unique due to the combination of its reactive sulfonyl group and the carbamate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

63924-87-8

Molecular Formula

C10H8ClNO4S

Molecular Weight

273.69 g/mol

IUPAC Name

prop-2-ynyl N-(3-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C10H8ClNO4S/c1-2-6-16-10(13)12-17(14,15)9-5-3-4-8(11)7-9/h1,3-5,7H,6H2,(H,12,13)

InChI Key

CUQAQEXHQUMVHB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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